molecular formula C16H25NO B11777041 (4-(4-(tert-Butyl)phenyl)-1-methylpyrrolidin-3-yl)methanol

(4-(4-(tert-Butyl)phenyl)-1-methylpyrrolidin-3-yl)methanol

Cat. No.: B11777041
M. Wt: 247.38 g/mol
InChI Key: AATMIODLBAMVPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4-(tert-Butyl)phenyl)-1-methylpyrrolidin-3-yl)methanol is an organic compound that features a pyrrolidine ring substituted with a tert-butylphenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(tert-Butyl)phenyl)-1-methylpyrrolidin-3-yl)methanol typically involves the reaction of 4-(tert-butyl)benzaldehyde with 1-methylpyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of biocatalysts and green chemistry principles can also be explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-(4-(tert-Butyl)phenyl)-1-methylpyrrolidin-3-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

Scientific Research Applications

(4-(4-(tert-Butyl)phenyl)-1-methylpyrrolidin-3-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(4-(tert-Butyl)phenyl)-1-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and tert-butylphenyl-substituted molecules. Examples include:

Uniqueness

The uniqueness of (4-(4-(tert-Butyl)phenyl)-1-methylpyrrolidin-3-yl)methanol lies in its specific substitution pattern and the presence of both a hydroxymethyl group and a tert-butylphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

[4-(4-tert-butylphenyl)-1-methylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C16H25NO/c1-16(2,3)14-7-5-12(6-8-14)15-10-17(4)9-13(15)11-18/h5-8,13,15,18H,9-11H2,1-4H3

InChI Key

AATMIODLBAMVPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CN(CC2CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.